
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a hexahydroquinoline core with an amino group at the 5-position and a ketone group at the 2-position. The dihydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminocyclohex-2-en-1-ones with arylidene malononitriles, followed by hydrogenation and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and hydrogenation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, which can be further utilized in different applications.
Scientific Research Applications
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-8-hydroxyquinoline dihydrochloride: Another quinoline derivative with similar applications in research and industry.
5,6,7,8-Tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Uniqueness
5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H14Cl2N2O |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;;/h4-5,7H,1-3,10H2,(H,11,12);2*1H |
InChI Key |
LCNLNADZFUZCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


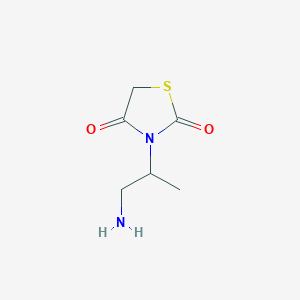

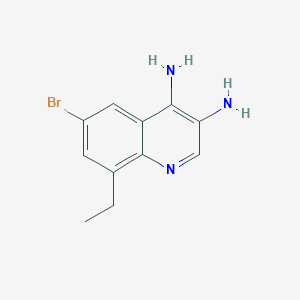
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
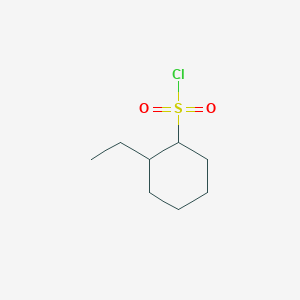

![4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13242914.png)

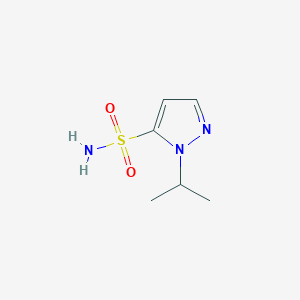
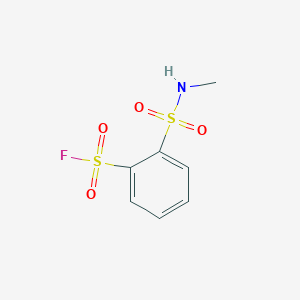
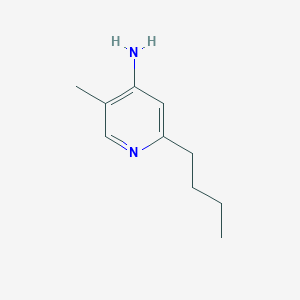
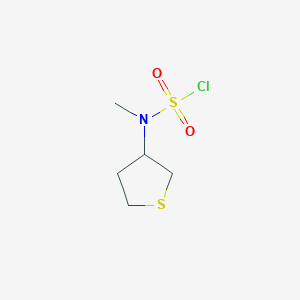
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
